Ceranib 1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H21NO3 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
3-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-6-methyl-4-phenyl-4aH-quinolin-2-one |
InChI |
InChI=1S/C26H21NO3/c1-17-8-14-22-21(16-17)24(19-6-4-3-5-7-19)25(26(29)27-22)23(28)15-11-18-9-12-20(30-2)13-10-18/h3-16,21H,1-2H3/b15-11+ |
InChI Key |
UKIRCTBPEWQEPJ-RVDMUPIBSA-N |
Isomeric SMILES |
CC1=CC2C(=NC(=O)C(=C2C3=CC=CC=C3)C(=O)/C=C/C4=CC=C(C=C4)OC)C=C1 |
Canonical SMILES |
CC1=CC2C(=NC(=O)C(=C2C3=CC=CC=C3)C(=O)C=CC4=CC=C(C=C4)OC)C=C1 |
Origin of Product |
United States |
Discovery and Preclinical Development of Ceranib 1
High-Throughput Screening for Ceramidase Inhibitors
To identify novel ceramidase inhibitors with potentially favorable pharmacological properties, a high-throughput screening (HTS) approach was employed. This screening utilized a cell-based assay in SKOV3 human ovarian adenocarcinoma cells. nih.govaacrjournals.org The assay measured ceramidase activity using a previously developed fluorogenic ceramidase substrate, which allows for the detection of ceramide hydrolysis by monitoring an increase in fluorescence. researchgate.netnih.gov Approximately 50,000 compounds from a small molecule library, specifically the ChemBridge DIVERset Library, were screened. nih.govaacrjournals.org The HTS assay demonstrated suitability for identifying ceramidase inhibitors, exhibiting an average Z'-factor of 0.71. nih.gov
Identification of Ceranib 1 as a Lead Compound
From the high-throughput screening of the small molecule library, this compound was identified as a lead compound exhibiting inhibitory activity against ceramidase. researchgate.netnih.govnih.govaacrjournals.org In the cell-based assay using SKOV3 cells, this compound demonstrated a dose-dependent decrease in ceramidase activity. aacrjournals.orgmedchemexpress.com The concentration at which this compound inhibited 50% of ceramidase activity (IC50) in this assay was determined to be 55 μM. nih.govaacrjournals.orgmedchemexpress.com Studies confirmed that the observed decrease in ceramidase activity was not due to acute cytotoxicity at the concentrations used in the assay. nih.govaacrjournals.org Further research indicated that this compound could prevent the hydrolysis of endogenous ceramide species within cells, leading to an accumulation of various ceramide types and a reduction in intracellular sphingosine (B13886) and S1P levels. researchgate.netnih.govaacrjournals.orgmedchemexpress.com
Development of Analogues: Focus on Ceranib 2
Following the identification of this compound as a lead compound, efforts were directed towards the synthesis and evaluation of its analogues to explore structure-activity relationships and potentially identify compounds with improved potency. researchgate.netnih.govaacrjournals.org Ceranib 2 emerged as a key analogue from this development process. researchgate.netnih.govnih.govaacrjournals.org Ceranib 2 was found to be a more potent inhibitor of ceramidase activity compared to this compound in the cell-based SKOV3 assay, exhibiting an IC50 of 28 μM. nih.govaacrjournals.orgmedchemexpress.com This indicated a greater affinity for inhibiting ceramidase activity in these cells. researchgate.netmdpi.com
Beyond its impact on ceramidase activity, Ceranib 2 also demonstrated enhanced effects on cell proliferation. In studies examining the antiproliferative effects on SKOV3 cells, Ceranib 2 was approximately 5 times more potent than this compound, with IC50 values of 0.73 μM and 3.92 μM, respectively, after 72 hours of treatment. nih.govaacrjournals.org Like this compound, Ceranib 2 treatment led to an accumulation of intracellular ceramide species and a decrease in sphingosine and S1P levels. researchgate.netnih.govaacrjournals.org Preclinical investigations involving Ceranib 2 in a syngeneic tumor model showed a delay in tumor growth without causing apparent hematologic suppression or overt signs of toxicity. researchgate.netnih.govnih.govaacrjournals.orgcurehunter.com
Comparative Analysis with Other Ceramidase Inhibitors
This compound and its analogue Ceranib 2 represent a novel class of non-lipid inhibitors of human ceramidase activity. researchgate.netnih.govnih.govaacrjournals.orgcurehunter.com Comparative studies have been conducted to assess their potency relative to previously described ceramidase inhibitors, particularly lipid analogues. For instance, DMAPP (d-erythro-MAPP), a ceramide-derived inhibitor, showed no effect on ceramidase activity or cell survival in SKOV3 cells at concentrations up to at least 300 μM. nih.gov N-oleoylethanolamine, another lipid analogue, also had no effect on ceramidase activity in the same assay, although it did induce cell death at a higher concentration (IC50 of approximately 50-60 μM). nih.govaacrjournals.org
In contrast, this compound and Ceranib 2 demonstrated considerably greater potency in inhibiting ceramidase activity within intact cells compared to these lipid analogues. nih.gov This highlights the distinct chemical nature and improved cellular efficacy of the quinolinone-based Ceranib compounds as ceramidase inhibitors. acs.org Further comparative studies with other inhibitors, such as Carmofur and compound E2, have also been conducted, although direct comparisons of inhibitory activities can be limited by variations in assay conditions and protein sources used across different studies. acs.org Research has also compared Ceranib-2's effects to those of C2 ceramide, indicating that Ceranib-2 was more effective in promoting apoptosis in certain cancer cell lines. researcherslinks.com
Table 1: Comparative Ceramidase Inhibitory Activity in SKOV3 Cells (Intended to be interactive)
| Compound | Ceramidase Inhibition IC50 (μM) | Cell Proliferation Inhibition IC50 (μM) (72h) |
| This compound | 55 nih.govaacrjournals.orgmedchemexpress.com | 3.9 ± 0.3 nih.govaacrjournals.orgmedchemexpress.com |
| Ceranib 2 | 28 nih.govaacrjournals.orgmedchemexpress.com | 0.73 ± 0.03 nih.govaacrjournals.org |
| DMAPP | No effect up to 300 μM nih.gov | No effect up to 100 μM aacrjournals.org |
| N-oleoylethanolamine | No effect nih.gov | ~50-60 μM nih.govaacrjournals.org |
Note: IC50 values may vary depending on cell type and assay conditions.
Table 2: Sphingolipid Alterations Induced by Ceranib Compounds in SKOV3 Cells (Intended to be interactive)
| Compound | Effect on Ceramide Levels | Effect on Sphingosine Levels | Effect on S1P Levels |
| This compound | Accumulation of multiple species researchgate.netnih.govaacrjournals.org | Decrease researchgate.netnih.govaacrjournals.org | Decrease researchgate.netnih.govaacrjournals.org |
| Ceranib 2 | Accumulation of multiple species researchgate.netnih.govaacrjournals.org | Decrease researchgate.netnih.govaacrjournals.org | Decrease researchgate.netnih.govaacrjournals.org |
Molecular and Cellular Mechanisms of Ceranib 1 Action
Inhibition of Ceramidase Activity
Ceramidases are a family of enzymes that catalyze the hydrolysis of ceramide, yielding sphingosine (B13886) and a free fatty acid. nih.govresearchgate.netpsu.eduresearchgate.netresearcherslinks.com This enzymatic activity is a critical regulatory point in the sphingolipid metabolic pathway. nih.govresearchgate.netpsu.edu Ceranib 1 exerts its effects by inhibiting these ceramidase enzymes. nih.govresearchgate.nettocris.commedchemexpress.com
Specificity Towards Human Ceramidase Isoforms
The human genome encodes five distinct ceramidase enzymes: acid ceramidase (ASAH1), neutral ceramidase (ASAH2), alkaline ceramidase 1 (ACER1), alkaline ceramidase 2 (ACER2), and alkaline ceramidase 3 (ACER3). researchgate.netacs.orgcsic.es These isoforms exhibit varying optimal pH ranges and cellular localization. While there is some overlap in their substrate specificities, alkaline ceramidase 2, for example, has a broad range, acting on ceramides (B1148491) with acyl chains from C2 to C24. nih.gov
Modulation of Exogenous Ceramide Analog Hydrolysis
In cell-based assays, this compound has been shown to inhibit the hydrolysis of exogenous ceramide analogs in a dose-dependent manner. nih.govresearchgate.netmedchemexpress.com Studies using SKOV3 cells incubated with a fluorogenic ceramidase substrate revealed that this compound produced a 50% inhibition of ceramidase activity at a concentration of 55 μM. nih.govmedchemexpress.com This finding indicates that this compound effectively impedes the breakdown of ceramide-like molecules introduced to the cellular environment by ceramidase enzymes. nih.govmedchemexpress.com
Regulation of Endogenous Sphingolipid Levels
The inhibition of ceramidase activity by this compound leads to significant alterations in the intracellular concentrations of endogenous sphingolipids. nih.govresearchgate.netmedchemexpress.com This modulation of the sphingolipid balance is a key aspect of this compound's biological activity. nih.govresearchgate.net
Accumulation of Ceramide Species (e.g., C14, C24, C26, C26:1)
A direct consequence of ceramidase inhibition by this compound is the accumulation of various intracellular ceramide species. nih.govresearchgate.netmedchemexpress.com In SKOV3 cells treated with 12.5 μM this compound for 24 hours, an increase was observed in ceramide species including C14, C24, C26, and C26:1. nih.govresearchgate.net This resulted in an approximate 32% increase in total ceramide levels compared to control cells. nih.gov This accumulation underscores this compound's effectiveness in blocking the enzymatic hydrolysis of ceramide. nih.govmedchemexpress.com
Interactive Data Table: Effect of this compound on Ceramide Species in SKOV3 Cells
| Ceramide Species | Change with 12.5 μM this compound (24h) |
|---|---|
| C14 | Accumulation |
| C24 | Accumulation |
| C26 | Accumulation |
| C26:1 | Accumulation |
| Total Ceramide | Approximately 32% increase |
Based on data from reference nih.gov.
Decrease in Sphingosine and Sphingosine-1-Phosphate (S1P) Levels
Since ceramidases are responsible for converting ceramide to sphingosine, the inhibition of these enzymes by this compound leads to a reduction in intracellular sphingosine levels. nih.govresearchgate.netmedchemexpress.comresearchgate.net Sphingosine is subsequently phosphorylated by sphingosine kinases to form S1P. nih.govresearchgate.netresearchgate.net Therefore, the decrease in sphingosine levels consequently results in diminished S1P concentrations. nih.govresearchgate.netmedchemexpress.comresearchgate.netmedicaljournals.sefrontiersin.org
In SKOV3 cells, this compound treatment caused a dose-dependent decrease in both intracellular sphingosine and S1P. nih.gov At a concentration of 12.5 μM, sphingosine levels were reduced to 10% and S1P levels to 34% relative to vehicle-treated cells. nih.gov This shift in the ratio of ceramide to S1P is hypothesized to be a critical determinant of cell fate, influencing processes such as apoptosis and proliferation. nih.govresearchgate.netpsu.eduresearchgate.netacs.orggavinpublishers.com
Interactive Data Table: Effect of this compound on Sphingosine and S1P Levels in SKOV3 Cells
| Sphingolipid | Change with 12.5 μM this compound (24h) |
|---|---|
| Sphingosine | Decreased to 10% of vehicle |
| Sphingosine-1-Phosphate (S1P) | Decreased to 34% of vehicle |
Based on data from reference nih.gov.
Differential Effects on Dihydrosphingolipid Species (e.g., dhS1P)
This compound has been observed to exert differential effects on dihydrosphingolipid species. nih.gov Dihydrosphingosine is a precursor in the de novo sphingolipid synthesis pathway and can be phosphorylated to form dihydrosphingosine-1-phosphate (dhS1P). gavinpublishers.combertin-bioreagent.com
In studies using SKOV3 cells, this compound did not significantly affect the levels of dihydrosphingosine species at lower concentrations. nih.gov However, at a higher concentration of 50 μM, this compound led to a notable increase in the levels of dhC16-Cer and dhS1P, reaching approximately 650% and 3000% of control levels, respectively. nih.gov These findings suggest that while the primary impact of this compound at lower concentrations is on the ceramide-sphingosine-S1P axis, it may influence the dihydrosphingolipid pathway at higher concentrations. nih.gov
Interactive Data Table: Effect of this compound (50 μM) on Dihydrosphingolipid Species in SKOV3 Cells
| Dihydrosphingolipid Species | Change with 50 μM this compound (24h) |
|---|---|
| dhC16-Cer | Approximately 650% increase |
| dhS1P | Approximately 3000% increase |
Based on data from reference nih.gov.
Downstream Signaling Pathway Modulation
The modulation of sphingolipid levels by ceramidase inhibition impacts a variety of downstream signaling pathways that govern fundamental cellular processes. The resulting increase in ceramide and decrease in S1P contribute to the observed biological effects of this compound, particularly in the context of inducing cell death and inhibiting proliferation in various cell types gsea-msigdb.orgnih.govctdbase.org.
Activation of Pro-Apoptotic Pathways
Ceramide is widely recognized as a pro-apoptotic lipid messenger, and its accumulation following ceramidase inhibition is a primary mechanism for activating programmed cell death ctdbase.orgnih.govnih.govnih.govgsea-msigdb.orgwikipedia.orgciteab.com. Studies, particularly with the analog Ceranib-2, have demonstrated the activation of key components of the apoptotic machinery. Ceranib-2 treatment has been shown to increase the mRNA levels of caspase-3 and caspase-8 in HepG2 cells citeab.com. Furthermore, Ceranib-2 has been reported to activate both the intrinsic and extrinsic apoptotic pathways in MCF-7 cells, while primarily activating the extrinsic pathway in MDA MB-231 cells mdpi.com. In acute myeloid leukemia (AML) cells, increasing ceramide levels with ceramidase inhibitors like Ceranib-2 can induce the BH3-only protein Noxa, which leads to the degradation of Mcl-1 and enhances the sensitivity of these cells to Bcl-2 inhibition nih.gov. The ability of ceramidase inhibitors to promote apoptosis by elevating intracellular ceramide levels highlights their potential in therapeutic strategies aimed at eliminating unwanted cells nih.govnih.govgsea-msigdb.orgwikipedia.orgciteab.com.
Inhibition of Anti-Apoptotic Pathways
In addition to activating pro-apoptotic signals, ceramidase inhibition by compounds like this compound also counteracts pro-survival pathways, largely by reducing the levels of the anti-apoptotic lipid S1P nih.govgenecards.orgnih.govgsea-msigdb.orgwikipedia.org. This compound has been shown to decrease intracellular levels of sphingosine and S1P in SKOV3 ovarian carcinoma cells gsea-msigdb.orgnih.govctdbase.org. The balance between ceramide and S1P is critical for determining cell fate, with S1P promoting cell survival and proliferation nih.govgenecards.orgnih.govgsea-msigdb.orgwikipedia.org. By shifting this balance towards ceramide accumulation and S1P reduction, ceramidase inhibitors impair pro-survival signaling. Research with Ceranib-2 has also indicated its ability to inhibit the Akt pathway, which is known for its anti-apoptotic functions, in breast cancer cell lines mdpi.comfishersci.ca. Moreover, Ceranib-2 treatment has been linked to reduced protein levels of anti-apoptotic proteins MCL-1 and BCL-2 in proteasome inhibitor-resistant multiple myeloma cells nih.gov.
Modulation of mTORC1 Activity and Associated Kinases (e.g., p70 S6K)
The metabolic state of a cell, influenced by sphingolipid levels, can impact the activity of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), a key regulator of cell growth and metabolism lipidmaps.orgwikipedia.org. Research with Ceranib-2 has shown that it reduces the phosphorylation of p70 S6K in peripheral blood lymphocytes (PBL) and BJAB cells lipidmaps.orgwikipedia.orgnih.govnih.govgenecards.org. Reduced phosphorylation of p70 S6K is indicative of decreased mTORC1 activity lipidmaps.orgwikipedia.org. This reduction in mTORC1 activity is considered a common effect of increased ceramide concentrations and decreased S1P concentrations, which are consequences of ceramidase inhibition lipidmaps.orgwikipedia.org. The modulation of mTORC1 activity by ceramidase inhibitors is also relevant in the context of viral replication, as efficient measles virus replication, for instance, is dependent on mTORC1 activity lipidmaps.orgwikipedia.orgnih.gov.
Effects on Hypoxia-Inducible Factor 1-alpha (HIF-1α) Gene Expression
Hypoxia-inducible factor 1-alpha (HIF-1α) is a transcription factor that plays a significant role in cellular adaptation to low oxygen conditions and is implicated in tumor development and resistance to treatment citeab.comgenecards.orgwikipedia.orgwikipedia.org. Studies investigating the effects of Ceranib-2 on HepG2 cells have shown that a concentration of 10 µM can reduce the expression of HIF-1α mRNA after 24 hours guidetopharmacology.orgciteab.comcancerrxgene.org. This suggests that ceramidase inhibition may impact the cellular response to hypoxia by downregulating HIF-1α expression, potentially contributing to anti-cancer effects citeab.com.
Interplay with Heat Shock Protein 90 (Hsp90)
The reduction in intracellular S1P levels resulting from ceramidase inhibition can influence various signaling pathways, including those involving Heat Shock Protein 90 (Hsp90) lipidmaps.orgwikipedia.orgnih.gov. S1P is known to interact with and activate chaperones such as GRP94 and Hsp90, which are involved in a range of cellular functions lipidmaps.orgnih.gov. Hsp90 activity has been reported to be necessary for the replication of certain viruses, including the measles virus lipidmaps.orgwikipedia.orgnih.gov. While the direct interaction between this compound or Ceranib-2 and Hsp90 is not explicitly detailed, the reduction in S1P levels caused by ceramidase inhibition is a mechanism by which these compounds can indirectly affect Hsp90-dependent processes lipidmaps.orgwikipedia.orgnih.gov.
Here is a summary of some research findings on this compound activity:
| Compound | Target | Cell Line | Assay | Result | Reference |
| This compound | Ceramidase | SKOV3 | Ceramidase activity inhibition (IC50) | 55 µM and 28 µM | gsea-msigdb.org |
| This compound | Proliferation | SKOV3 | Antiproliferative activity (IC50) | 3.9 ± 0.3 µM | gsea-msigdb.orgnih.gov |
| This compound | Ceramide levels | SKOV3 | Accumulation of ceramide species | ~32% increase in total ceramide at 12.5 µM | ctdbase.org |
| This compound | Sphingosine | SKOV3 | Decrease in sphingosine levels | Reduced to 10% of control at 12.5 µM | ctdbase.org |
| This compound | S1P levels | SKOV3 | Decrease in S1P levels | Reduced to 34% of control at 12.5 µM | ctdbase.org |
Potential Influence on Protein Phosphatase 2A (PP2A) Activity
This compound, primarily characterized as an inhibitor of ceramidase, does not appear to directly interact with or modulate the activity of Protein Phosphatase 2A (PP2A). cenmed.comnih.gov Instead, its potential influence on PP2A activity is understood to be indirect, mediated through its effect on intracellular ceramide levels. nih.govclinisciences.comnih.gov
Ceramidases are enzymes responsible for the hydrolysis of ceramides into sphingosine and fatty acids. nih.gov By inhibiting ceramidase, this compound leads to an accumulation of various ceramide species within cells. nih.govclinisciences.comnih.gov Ceramides, particularly long-chain ceramides such as C18-ceramide, are recognized as bioactive lipids involved in numerous cellular processes, including the regulation of protein phosphatases. clinisciences.comnih.govmrc.ac.uksjtu.edu.cn
Research indicates that ceramides can activate PP2A. clinisciences.comnih.govmrc.ac.uksjtu.edu.cnlipidmaps.orgnih.gov One proposed mechanism involves the interaction of ceramide with the endogenous protein inhibitor of PP2A, known as SET or I2PP2A. clinisciences.comnih.govsjtu.edu.cnlipidmaps.org SET is known to inhibit PP2A activity. lipidmaps.orgscbt.com Studies have demonstrated that ceramide can bind to SET, and this interaction is involved in the regulation of PP2A activity by preventing its inhibition by SET in vitro. sjtu.edu.cnlipidmaps.org This suggests that ceramide binding to SET may relieve the inhibitory effect of SET on PP2A, thereby leading to PP2A activation. sjtu.edu.cnlipidmaps.org Preferential binding of C18-ceramide to SET has been reported, indicating a potential chain length specificity in this interaction. sjtu.edu.cn
The activation of PP2A by ceramides has been linked to various cellular outcomes, including growth inhibition and the regulation of key signaling pathways. lipidmaps.orglipidmaps.orgscbt.com For example, ceramide-activated PP2A has been implicated in the dephosphorylation and degradation of the anti-apoptotic protein BCL2 and the regulation of c-Myc, a protein involved in cell growth and survival. nih.govlipidmaps.orglipidmaps.org PP2A's role in dephosphorylating targets such as eIF4E and MNK1 also impacts protein translation, which can be influenced by ceramide-mediated PP2A activation. nih.govmetabolomicsworkbench.org
Preclinical Pharmacological Activities in Cellular Models
Antiproliferative Effects Across Diverse Cancer Cell Lines
Research has explored the ability of Ceranib 1 to inhibit the proliferation of different cancer cell types, indicating its potential broad-spectrum activity.
Ovarian Carcinoma (SKOV3)
Studies have shown that this compound effectively inhibits the proliferation of SKOV3 human ovarian carcinoma cells. This compound inhibited proliferation and/or survival in SKOV3 cells with an IC₅₀ value of 3.9 ± 0.3 µM after 72 hours of treatment. nih.govmedchemexpress.com This antiproliferative effect is associated with the compound's ability to inhibit ceramidase activity, leading to the accumulation of ceramide species and a decrease in sphingosine (B13886) and S1P levels in these cells. rndsystems.comtocris.comnih.gov
Here is a summary of the findings in SKOV3 cells:
| Cell Line | Treatment Duration | IC₅₀ (µM) | Key Observation | Source |
| SKOV3 | 72 hours | 3.9 ± 0.3 | Inhibited proliferation and/or survival, induced ceramide accumulation. nih.govmedchemexpress.com | nih.govmedchemexpress.com |
Prostate Cancer (LNCaP, DU145)
While some sources primarily discuss the effects of Ceranib-2, an analog of this compound, on prostate cancer cell lines like DU145 and LNCaP, they also reference studies that included this compound. bibad.gen.trresearchgate.netnih.gov These studies suggest that this compound, as a ceramidase inhibitor, contributes to decreased cell viability in these prostate cancer cell lines, consistent with the findings for its analog. researchgate.netnih.gov
Glioma
Research into ceramidase inhibitors, including this compound and its analogs, has indicated their potential in targeting glioma cells. Studies have shown that inhibiting acid ceramidase, the enzyme targeted by this compound, can lead to ceramide accumulation and increased apoptosis in glioblastoma cells. nih.govmdpi.com While direct IC₅₀ values for this compound on specific glioma cell lines are not explicitly detailed in the provided snippets, the mechanism of action suggests an antiproliferative effect in this cancer type as well. nih.govmdpi.com
Breast Cancer (MCF7)
Ceramidase inhibitors, including this compound and its analog Ceranib-2, have been investigated for their effects on breast cancer cell lines such as MCF7. Inhibition of ceramidase leads to increased ceramide levels, which can induce cell cycle arrest and apoptosis in these cells. nih.govmdpi.commdpi.com Studies with Ceranib-2 on MCF7 cells have shown dose-dependent growth inhibition and the induction of apoptosis. nih.govmdpi.com Given that this compound is also a ceramidase inhibitor, it is expected to exert similar antiproliferative effects on MCF7 cells through the same mechanism. mdpi.commdpi.com
Colorectal Cancer (CRC)
The role of sphingolipid metabolism, including ceramidase activity, has been implicated in colorectal cancer. researchgate.netmdpi.com Inhibition of acid ceramidase has been shown to increase apoptosis in human colon cancer cell lines. mdpi.compreprints.orgpreprints.org While specific data for this compound on CRC cell lines is not directly available in the provided snippets, the activity of its analog, Ceranib-2, in inducing apoptosis in human colon cancer cell lines by increasing ASAH1 mRNA expression and reducing TNFR1 expression has been reported. mdpi.compreprints.orgpreprints.org This suggests that this compound, as a ceramidase inhibitor, would also exhibit antiproliferative effects in colorectal cancer models.
Lung Cancer (e.g., H460, A549)
This compound and its analog Ceranib-2 have been studied for their antiproliferative effects on lung cancer cell lines, including A549 and H460. bibad.gen.trresearchgate.netresearchgate.netresearchgate.netscience.gov Ceranib-2 has been shown to suppress proliferation and trigger apoptosis in these non-small cell lung cancer cell lines. bibad.gen.trresearchgate.net The antiproliferative impact of Ceranib-2 has been shown to vary with treatment dose in A549 cells. researchgate.netresearchgate.netresearchgate.net Ceranib-2 was also found to have a synergistic effect when combined with carboplatin (B1684641) in non-small cell lung cancer cell lines (A549 and H460). bibad.gen.tr Based on the shared mechanism of ceramidase inhibition, this compound is also expected to demonstrate antiproliferative activity in these lung cancer models.
Here is a summary of relevant findings for lung cancer cell lines, primarily referencing Ceranib-2 due to data availability in the provided context:
| Cell Line | Compound | Key Observation | Source |
| A549 | Ceranib-2 | Suppressed proliferation, triggered apoptosis, synergistic effect with carboplatin. bibad.gen.trresearchgate.net | bibad.gen.trresearchgate.net |
| H460 | Ceranib-2 | Suppressed proliferation, triggered apoptosis, synergistic effect with carboplatin. bibad.gen.trresearchgate.net | bibad.gen.trresearchgate.net |
| A549, H460 | Ceranib-2 | Antiproliferative impact varies with treatment dose. researchgate.netresearchgate.netresearchgate.net | researchgate.netresearchgate.netresearchgate.net |
Cervical Cancer
Information specifically detailing the preclinical pharmacological activities of this compound in cervical cancer cell lines was not available in the consulted sources.
Renal Cell Carcinoma (A-498)
Information specifically detailing the preclinical pharmacological activities of this compound in renal cell carcinoma (A-498) cell lines was not available in the consulted sources. Studies in this area have primarily reported findings related to Ceranib-2. europeanreview.orgnih.govresearchgate.netresearchgate.netsemanticscholar.org
Hepatocellular Carcinoma (HepG2)
Information specifically detailing the preclinical pharmacological activities of this compound in hepatocellular carcinoma (HepG2) cell lines was not available in the consulted sources. Studies investigating ceramidase inhibitors in this cell line have reported on Ceranib-2. dergipark.org.trdergipark.org.tr
While specific data for the above cancer types were not found solely for this compound, studies on ovarian carcinoma cells have provided some insights into its general antiproliferative potential. In SKOV3 human ovarian carcinoma cells, this compound was found to inhibit cell proliferation and/or survival. nih.govtocris.com
| Cell Line | Compound | IC₅₀ (µM) | Reference |
| SKOV3 | This compound | 3.9 ± 0.3 | nih.govtocris.com |
Induction of Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest in cellular models. In SKOV3 human ovarian carcinoma cells, this compound was found to induce cell cycle arrest. nih.govresearchgate.net
Induction of Programmed Cell Death (Apoptosis)
This compound has been reported to induce cell death, including apoptosis, in cellular models. In SKOV3 human ovarian carcinoma cells, this compound was found to induce cell death. nih.govresearchgate.net The induction of apoptosis is a key mechanism by which increased ceramide levels, resulting from ceramidase inhibition, are thought to exert their anticancer effects. nih.govresearchgate.nettubitak.gov.trresearcherslinks.comresearchgate.net
Morphological and Ultrastructural Manifestations of Apoptosis
Detailed information specifically on the morphological and ultrastructural manifestations of apoptosis induced solely by this compound was not available in the consulted sources. Studies investigating these manifestations in the context of ceramidase inhibition have primarily reported findings related to Ceranib-2 in other cell lines. researcherslinks.comresearchgate.netanadolu.edu.trresearchgate.netbibad.gen.trresearcherslinks.com
Sensitization to Conventional Anticancer Therapies
This compound has shown potential to enhance the effects of conventional anticancer therapies in cellular models. Co-administration of this compound with paclitaxel (B517696) resulted in additive inhibition of proliferation in SKOV3 human ovarian carcinoma cells. nih.gov
Additive Inhibition of Proliferation with Paclitaxel
Studies have shown that this compound can inhibit cell proliferation in human ovarian cancer cell lines, such as SKOV3 cells, when administered as a single agent. nih.govtocris.com The compound demonstrated an IC50 value of 3.9 ± 0.3 µM in SKOV3 cells after 72 hours of treatment. nih.gov
Furthermore, when this compound is used in combination with paclitaxel, an established chemotherapy medication that targets tubulin and inhibits microtubule assembly and cell division, an additive inhibitory effect on SKOV3 cell proliferation has been observed. nih.govwikipedia.orgguidetopharmacology.org This suggests that combining this compound with paclitaxel could potentially enhance the antiproliferative effects compared to using either agent alone. nih.gov
Detailed research findings on the additive inhibition of proliferation with Paclitaxel are summarized in the table below:
| Cell Line | Treatment | Effect on Proliferation | Reference |
| SKOV3 | This compound (single agent) | Inhibits (IC50 = 3.9 ± 0.3 µM) | nih.govtocris.com |
| SKOV3 | Paclitaxel (single agent) | Inhibits | nih.gov |
| SKOV3 | This compound + Paclitaxel | Additive inhibition | nih.gov |
Enhancement of Radiation Therapy Efficacy
Ceramidases are enzymes that may confer resistance to drugs and radiation. nih.govresearchgate.net Radiotherapy is a fundamental modality in the treatment of various cancers, including cervical cancer and glioblastoma. e-crt.orgamegroups.cn It has been shown that radiation therapy can increase intracellular ceramide levels, which can trigger cell death and potentially restore therapeutic sensitivity in cancer cells. mdpi.comeuropeanreview.org
Drugs that inhibit ceramide-metabolizing enzymes, such as ceramidases, are therefore expected to act as radiosensitizers. mdpi.comeuropeanreview.org While direct studies specifically detailing the enhancement of radiation therapy efficacy by this compound were not extensively found, research on Ceranib 2, a more potent analog of this compound and also a ceramidase inhibitor, has shown proapoptotic effects in combination with radiation therapy on human breast cancer cells. europeanreview.orgresearchgate.netmdpi.com These findings suggest a potential for ceramidase inhibitors, including this compound, to enhance the efficacy of radiation therapy by increasing intracellular ceramide levels. europeanreview.orgresearchgate.net
Overcoming Multidrug Resistance Mechanisms
Multidrug resistance (MDR) remains a significant clinical challenge in cancer treatment. europeanreview.org Mechanisms of MDR can involve altered sphingolipid metabolism, where the balance between ceramide and S1P is shifted towards prosurvival signaling. mdpi.commdpi.com Specifically, increased activity of ceramidases, which convert pro-apoptotic ceramide to sphingosine (a precursor to pro-survival S1P), can contribute to drug resistance. mdpi.commdpi.com
Inhibiting ceramidases can lead to the accumulation of ceramide, thereby potentially overcoming resistance mechanisms associated with altered sphingolipid metabolism. nih.govnih.govresearchgate.netmdpi.com this compound, as a ceramidase inhibitor, has the potential to influence this balance. While specific detailed research findings explicitly demonstrating this compound overcoming established multidrug resistance mechanisms were not prominently available in the search results, the general mechanism of ceramidase inhibition points to this potential. nih.govnih.govresearchgate.netmdpi.com The accumulation of ceramide induced by ceramidase inhibitors is a proposed mechanism to restore therapeutic sensitivity in resistant cancer cells. nih.govnih.govresearchgate.netmdpi.com
Antiviral Activities in Lymphocytes (e.g., against Measles Virus)
Investigations into the effects of sphingolipid metabolism inhibitors on viral replication have shown promising results. Studies have explored the antiviral activities of ceramidase inhibitors in the context of Measles Virus (MV) infection in lymphocytes. nih.govnih.govfrontiersin.orgresearchgate.net
Research using Ceranib 2, an acid ceramidase inhibitor and analog of this compound, has demonstrated efficient inhibition of Measles Virus replication in primary human peripheral blood lymphocytes (PBL) and the human B cell line BJAB. nih.govnih.govfrontiersin.org Ceranib 2 treatment led to increased ceramide levels in BJAB cells and reduced titers of newly synthesized MV by approximately 70-80% in BJAB cells and about one log (90%) in PBL. nih.govnih.gov
The antiviral mechanism is thought to involve the alteration of the cellular metabolic state. nih.govnih.gov Ceranib 2 was found to reduce the phosphorylation of p70 S6K in PBL and BJAB cells, indicating a reduction in mTORC1 activity, which is required for efficient MV replication. nih.govnih.gov Additionally, the increase in intracellular ceramides (B1148491) induced by ceramidase inhibition may contribute to the antiviral effect. nih.govnih.govfrontiersin.org While these studies primarily focus on Ceranib 2, they highlight the potential of ceramidase inhibition, the mechanism of action of this compound, in exhibiting antiviral activities against Measles Virus in lymphocytes. nih.govnih.govnih.govfrontiersin.org
Structure Activity Relationship Sar Studies of Ceranib 1 and Its Analogues
Identification of Key Pharmacophores for Ceramidase Inhibition
Pharmacophore models for ceramidase inhibition aim to define the essential three-dimensional arrangement of chemical features required for effective binding to the enzyme's active site. For acid ceramidase (AC), a general pharmacophore has been proposed which includes a 6+5 fused ring heterocycle linked to an aliphatic substituent via a urea (B33335) moiety. acs.orgnih.govacs.org Studies have indicated that the presence of a chemical structure formed by 6+5 fused ring heterocycles, functionalized at the endocyclic amino group, is critical for AC inhibition. acs.org These features often include hydrogen bond acceptors and donors, acidic and basic groups, partial charge, and aliphatic and aromatic hydrophobic moieties. researchgate.net For neutral ceramidase (nCDase), pharmacophores capable of interacting with the active site's zinc ion have been identified in non-ceramide mimetic inhibitors. researchgate.netresearchgate.netnih.gov
Design and Synthesis of Novel Analogues (e.g., Ceranib 2)
Following the identification of Ceranib 1 from a small molecule library screen, the synthesis of several analogues was undertaken to explore the structure-activity relationships and identify compounds with enhanced potency. nih.govresearchgate.net Ceranib 2 is a notable analogue that emerged from these efforts, demonstrating increased potency compared to this compound in cell-based assays. nih.govresearchgate.netapexbt.com The synthesis of Ceranib 2 involves specific chemical routes designed to incorporate structural modifications aimed at improving its inhibitory activity. researchgate.net The development of analogues like Ceranib 2 represents a direct application of SAR principles to optimize the biological activity of the lead compound, this compound. nih.govresearchgate.net
Impact of Structural Modifications on Enzymatic Potency
Structural modifications to the core this compound structure have a significant impact on its ability to inhibit ceramidase activity. For instance, in the context of acid ceramidase inhibitors with a urea fragment, compounds where the urea is linked to the endocyclic N1 of a heterocycle displayed potent inhibition, whereas those with the urea linked to an exocyclic amino group were inactive at tested concentrations. acs.org This highlights the importance of the specific attachment point of key functional groups.
Comparative studies between this compound and Ceranib 2 demonstrate the impact of specific structural changes on potency. In a cell-based ceramidase activity assay using SKOV3 cells, this compound showed 50% inhibition at 55 µM, while Ceranib 2 achieved the same level of inhibition at a lower concentration of 28 µM. nih.govapexbt.commedchemexpress.comacs.orgmedchemexpress.com This indicates that the structural differences between this compound and Ceranib 2 lead to an approximately two-fold increase in potency for Ceranib 2 in this specific assay. nih.gov Furthermore, in terms of inhibiting cell proliferation in SKOV3 cells, Ceranib 2 was found to be approximately five times more potent than this compound, with IC₅₀ values of 0.73 µM and 3.92 µM, respectively. nih.govmedchemexpress.commedchemexpress.com These findings underscore the critical role of structural modifications in enhancing both enzymatic inhibition and cellular effects.
Here is a table summarizing the comparative potency of this compound and Ceranib 2:
| Compound | Ceramidase Inhibition (SKOV3 cells, IC₅₀) | Cell Proliferation Inhibition (SKOV3 cells, IC₅₀) |
| This compound | 55 µM nih.govmedchemexpress.com | 3.92 µM nih.govmedchemexpress.com |
| Ceranib 2 | 28 µM nih.govapexbt.commedchemexpress.comacs.org | 0.73 µM nih.govmedchemexpress.com |
Exploration of Non-Ceramide-Mimicking Chemotypes
This compound and its analogues, including Ceranib 2, represent a class of non-lipid, non-ceramide-mimicking ceramidase inhibitors. nih.govresearchgate.netacs.org This is a significant departure from earlier inhibitors that were designed based on their structural similarity to ceramide, the natural substrate of ceramidase. acs.orgkarger.com The exploration of non-ceramide-mimicking chemotypes is driven by the limitations of ceramide analogues, such as low potency, poor water solubility, and lack of selectivity against other enzymes involved in lipid metabolism. acs.orgresearchgate.netnih.govkarger.com
High-throughput screening campaigns have been instrumental in identifying novel chemotypes that inhibit ceramidase activity through mechanisms different from substrate mimicry. researchgate.netresearchgate.netnih.gov These non-ceramide mimetics often contain distinct pharmacophores, such as those capable of interacting with the active site's zinc ion in the case of neutral ceramidase inhibitors. researchgate.netresearchgate.netnih.gov The discovery and development of compounds like this compound and Ceranib 2 demonstrate the success of exploring diverse chemical space to find potent and non-lipid inhibitors of ceramidase. nih.govresearchgate.netnih.gov
Evaluation of Structural Features for Efficacy and Specificity
Evaluation of structural features focuses on understanding which parts of the molecule are crucial for both the desired inhibitory effect (efficacy) and the ability to selectively target ceramidase over other enzymes. For acid ceramidase inhibitors, studies have shown that specific fused ring heterocycles and the nature and attachment point of the linker and aliphatic substituent are critical for potent inhibition. acs.orgresearchgate.net The balance between potency and chemical stability is also a key consideration in SAR studies. acs.org Benzimidazole derivatives, for instance, have shown a favorable balance between potency and stability among certain fused ring systems. acs.org
Specificity is evaluated by testing the inhibitors against different types of ceramidases (acid, neutral, alkaline) and potentially other enzymes with similar active site features, such as other hydrolases or metalloenzymes. Non-ceramide mimetic inhibitors have been designed to retain specificity for ceramidase over other zinc-containing enzymes like matrix metalloprotease-3 and histone deacetylase-1. researchgate.netresearchgate.netnih.gov Molecular modeling techniques, including docking and molecular simulation, are employed to understand the binding modes of inhibitors within the ceramidase active site and to refine the structural prerequisites for developing future inhibitors with improved efficacy and specificity. researchgate.netresearchgate.net These computational approaches help to visualize how different structural features interact with the enzyme, guiding further chemical modifications. researchgate.netresearchgate.net
Methodologies for Preclinical Research on Ceranib 1
In Vitro Assay Development for Ceramidase Activity
Assessing the inhibitory effect of Ceranib 1 on ceramidase activity is a fundamental step in preclinical evaluation. In vitro ceramidase assays are developed to measure the enzyme's activity in the presence of the compound. One approach involves using a fluorogenic ceramide analog as a substrate. researchgate.netacs.org Ceramidase hydrolyzes this substrate, and the resulting increase in fluorescence can be measured using a plate reader. researchgate.net By performing this assay with varying concentrations of this compound, researchers can determine the concentration at which the compound inhibits 50% of the enzyme activity, known as the IC₅₀ value. acs.orgmedchemexpress.com For instance, this compound has been reported to produce a dose-dependent decrease in ceramidase activity in SKOV3 cells, with an IC₅₀ of 55 µM. karger.comacs.orgmedchemexpress.com
Cell Culture Models for Efficacy Assessment
Cell culture models are widely used to evaluate the efficacy of this compound in a controlled environment. Various cell lines, including cancer cell lines such as human ovarian cancer cells (SKOV3), human breast cancer cells (MCF7), and human lung cancer cells (A549, H460), have been utilized to study the effects of this compound and Ceranib-2. nih.govaacrjournals.orgresearchgate.nettubitak.gov.trnih.govresearchgate.netresearchgate.net These models allow for the assessment of how this compound affects key cellular processes like proliferation and apoptosis. nih.govresearchgate.netnih.govaacrjournals.orgresearchgate.netnih.govresearchgate.net
Proliferation Assays (e.g., MTT)
Cell proliferation assays are employed to measure the rate of cell growth and how it is affected by this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide) assay is a common colorimetric method used for this purpose. tubitak.gov.trnih.govresearchgate.netresearchgate.net This assay relies on the reduction of the yellow tetrazolium salt MTT by metabolically active cells into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm or 570 nm) using an ELISA reader or microplate reader. nih.govresearchgate.net By treating cells with different concentrations of this compound and measuring cell viability after a specific incubation period (e.g., 24 or 72 hours), researchers can determine the compound's antiproliferative activity and calculate the IC₅₀ value for proliferation. nih.govaacrjournals.orgtubitak.gov.trnih.govresearchgate.net For example, this compound inhibited the proliferation of SKOV3 cells with an IC₅₀ value of 3.9 ± 0.3 µM after 72 hours. nih.govaacrjournals.org
Apoptosis Detection (e.g., Flow Cytometry, Annexin V)
Apoptosis, or programmed cell death, is a crucial mechanism by which cells are eliminated. Given that ceramide accumulation is linked to apoptosis, detecting the induction of apoptosis is a key aspect of evaluating this compound's effects. nih.govresearchgate.netnih.govaacrjournals.orgeuropeanreview.org Flow cytometry, often in conjunction with Annexin V staining, is a widely used technique for apoptosis detection. researchgate.netnih.govresearchgate.netbdbiosciences.comresearchgate.neteuropeanreview.orgnih.govsemanticscholar.orgcanvaxbiotech.comvazymeglobal.com Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), a membrane phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. bdbiosciences.comnih.govcanvaxbiotech.comvazymeglobal.com By labeling Annexin V with a fluorochrome (e.g., FITC, APC, or PE) and using a membrane-impermeant dye like propidium (B1200493) iodide (PI) or 7-Aminoactinomycin D (7-AAD) to stain necrotic cells (which have compromised membrane integrity), flow cytometry can differentiate between viable cells (Annexin V-negative, PI/7-AAD-negative), early apoptotic cells (Annexin V-positive, PI/7-AAD-negative), and late apoptotic or necrotic cells (Annexin V-positive, PI/7-AAD-positive). bdbiosciences.comnih.govcanvaxbiotech.comvazymeglobal.com This allows researchers to quantify the percentage of cells undergoing apoptosis after treatment with this compound. researchgate.netnih.gov
Microscopic Analysis of Cellular Morphology (e.g., Confocal, TEM)
Microscopic techniques, such as confocal microscopy and transmission electron microscopy (TEM), are employed to visualize and analyze morphological changes in cells treated with this compound. tubitak.gov.trnih.govresearchgate.netresearchgate.netresearchgate.netpsu.eduresearchgate.net These changes can provide insights into the cellular processes affected by the compound, including indicators of apoptosis. Confocal microscopy allows for the visualization of fluorescently labeled cellular components and can reveal changes in nuclear morphology, chromatin condensation, and cytoskeleton structure. tubitak.gov.trnih.govresearchgate.netresearchgate.netpsu.edu TEM provides higher resolution images, enabling the examination of ultrastructural details within the cell, such as mitochondrial integrity, endoplasmic reticulum, Golgi apparatus, and nuclear fragmentation. tubitak.gov.trnih.govresearchgate.netresearchgate.netresearchgate.netpsu.eduresearchgate.net Observing characteristic apoptotic features like cell shrinkage, chromatin condensation, nuclear fragmentation, and membrane blebbing through microscopy can support findings from apoptosis detection assays. tubitak.gov.trnih.govresearchgate.netresearchgate.netpsu.edu
Biochemical Analysis of Sphingolipid Metabolites (e.g., HPLC-Mass Spectrometry)
Analyzing the levels of various sphingolipid metabolites is crucial for confirming that this compound inhibits ceramidase activity within cells and to understand the downstream effects on sphingolipid metabolism. High-performance liquid chromatography-mass spectrometry (HPLC-MS or LC-MS/MS) is a powerful analytical technique used for the qualitative and quantitative analysis of sphingolipids. nih.govresearchgate.netaacrjournals.orgnih.govfrontiersin.orgresearchgate.netuliege.be This method involves separating different sphingolipid species based on their chemical properties using HPLC and then detecting and quantifying them based on their mass-to-charge ratio and fragmentation patterns using mass spectrometry. nih.govfrontiersin.orgresearchgate.net By treating cells with this compound and then extracting and analyzing their lipid content using HPLC-MS, researchers can measure changes in the levels of ceramides (B1148491), sphingosine (B13886), S1P, and other related metabolites. nih.govresearchgate.netaacrjournals.org Studies have shown that treatment with this compound leads to an accumulation of ceramide species and a reduction in intracellular sphingosine and S1P levels in SKOV3 cells, consistent with its ceramidase inhibitory activity. nih.govresearchgate.netaacrjournals.orgmedchemexpress.com
Molecular Biology Techniques for Pathway Analysis (e.g., Gene Expression, Protein Phosphorylation)
Molecular biology techniques are employed to investigate the effects of this compound on gene expression and protein activity within cellular pathways. Analyzing gene expression levels, often using techniques like quantitative PCR (qPCR) or RNA sequencing, can reveal how this compound treatment affects the transcription of genes involved in sphingolipid metabolism, cell survival, apoptosis, and other relevant pathways. researchgate.netnih.govbio-rad.comscirp.orgchampionsoncology.com Changes in gene expression can provide insights into the long-term cellular response to ceramidase inhibition. Additionally, techniques such as Western blotting can be used to assess the phosphorylation status and total levels of key proteins involved in signaling pathways influenced by sphingolipids, such as the mTOR pathway. nih.govbio-rad.comresearchgate.net For instance, this compound has been shown to suppress S6K1 phosphorylation, an indicator of mTOR activity, suggesting that ceramidase inhibition can downregulate this pathway. nih.gov These molecular analyses help to elucidate the mechanisms by which this compound exerts its biological effects.
Future Research Directions and Translational Perspectives
Investigation of Ceramidase Isozyme Selectivity
Ceramidases comprise a group of enzymes, including acid ceramidase (AC), neutral ceramidase (NC), and alkaline ceramidases (ACER1-3), each with distinct pH optima and substrate specificities. tandfonline.commdpi.commdpi.comoncotarget.com Ceranib 1 has been shown to inhibit cellular ceramidase activity, leading to the accumulation of various ceramide species and a decrease in sphingosine (B13886) and sphingosine-1-phosphate (S1P) levels. nih.govaacrjournals.orgtocris.commedchemexpress.com While studies indicate that this compound and its analogue, Ceranib-2, inhibit ceramidase activity towards a fluorogenic substrate hydrolyzed by acid and neutral ceramidases, it cannot be definitively concluded that they only inhibit these two enzymes. nih.gov Alkaline ceramidase 2, for instance, exhibits broad substrate specificity. nih.gov Further studies are currently underway to determine the selectivity of this compound and Ceranib-2 across the different ceramidase isozymes. nih.govresearchgate.net Understanding the specific isozymes targeted by this compound is crucial for elucidating its precise biological effects and potential off-target activities. nih.gov
Elucidation of Detailed Molecular Mechanisms of Action
While this compound is known to inhibit ceramidase activity and alter the ceramide/S1P rheostat, the detailed molecular mechanisms underlying its effects warrant further investigation. researchgate.netnih.govaacrjournals.orgnih.govtocris.com this compound treatment leads to the accumulation of intracellular dihydroS1P, which is known to activate the ERK signaling pathway, promoting survival and proliferation. nih.gov Additionally, both this compound and Ceranib-2 induce the accumulation of dihydroC16-Cer, an anti-apoptotic species that may inhibit ceramide channel formation in mitochondria. nih.gov However, the increase in this anti-apoptotic ceramide species might be a cellular survival response to the accumulation of pro-apoptotic ceramide species. nih.gov Further research is needed to fully delineate the complex interplay between the altered sphingolipid profile induced by this compound and downstream signaling pathways, including those involved in apoptosis, proliferation, and cell cycle regulation. researchgate.netnih.govaacrjournals.orgnih.govpsu.edu Studies have also explored the impact of ceramidase inhibition on pathways like mTORC1 signaling, which can affect cellular translation and contribute to antiviral effects in the context of compounds like Ceranib-2. researchgate.netfrontiersin.orgnih.gov
Combination Strategies with Existing and Emerging Therapies
The potential of this compound as a component of combination therapy is a key area for future research. Ceramidase inhibitors have shown promise in sensitizing cancer cells to existing treatments like chemotherapy and radiation. researchgate.netnih.govnih.goveuropeanreview.orgnih.govfrontiersin.org Studies with this compound and Ceranib-2 have demonstrated additive effects when combined with paclitaxel (B517696) in inhibiting the proliferation of ovarian cancer cells. nih.govaacrjournals.orgnih.gov Research with Ceranib-2 has also indicated potential synergistic relationships with telomerase inhibition and enhanced apoptosis when combined with radiation therapy in breast cancer cells. europeanreview.orgresearchgate.net Furthermore, acid ceramidase inhibition has been shown to resensitize resistant multiple myeloma cells to proteasome inhibitor treatment and may offer benefits when combined with BCL-2 inhibitors. ashpublications.orgnih.gov Future studies will continue to evaluate the combined effects of this compound and its analogues with a range of established and experimental anticancer drugs to identify optimal combination strategies and explore potential synergistic interactions. nih.gov The use of acid ceramidase inhibitors in combination with gene therapies has also been explored in preclinical models of prostate cancer and head and neck squamous cell carcinoma. mdpi.com
Development of Novel Ceranib Analogues with Enhanced Properties
This compound emerged from a high-throughput screen as a lead compound, and the synthesis of analogues, such as Ceranib-2, has already demonstrated the potential for developing compounds with improved potency. researchgate.netnih.govaacrjournals.org Ceranib-2, for instance, exhibited a lower IC50 for inhibiting ceramidase activity in SKOV3 cells compared to this compound. nih.govaacrjournals.org Future research will focus on the rational design and synthesis of novel Ceranib analogues with enhanced pharmacological properties, including increased potency, improved selectivity for specific ceramidase isozymes, better pharmacokinetic profiles, and reduced potential for off-target effects. nih.govnih.govacs.orgmdpi.com The development of lysosome-localizing analogues is also being explored to target acid ceramidase more effectively. mdpi.com
Understanding Resistance Mechanisms to Ceramidase Inhibition
As with many targeted therapies, the potential for the development of resistance mechanisms to ceramidase inhibition exists. While research on resistance specifically to this compound is ongoing, studies with other acid ceramidase inhibitors and the broader understanding of sphingolipid metabolism in cancer resistance provide valuable insights. Elevated acid ceramidase expression has been linked to resistance to chemotherapy and radiation in various cancers. nih.govtandfonline.compsu.edueuropeanreview.orgfrontiersin.org Conversely, inhibiting acid ceramidase can resensitize resistant cells. tandfonline.comashpublications.orgnih.gov Future research should aim to identify the specific mechanisms by which cancer cells may develop resistance to this compound, which could involve alterations in sphingolipid metabolism, activation of alternative survival pathways, or changes in drug transport or metabolism. Understanding these mechanisms will be crucial for developing strategies to overcome or prevent resistance, potentially through the use of combination therapies or the development of new generation inhibitors. frontiersin.orgashpublications.orgnih.gov
Application in Other Disease Contexts Beyond Cancer
While the primary focus of this compound research has been in the context of cancer, the involvement of ceramidases and sphingolipid metabolism in other diseases suggests potential for broader therapeutic application. Sphingolipids play critical roles in various biological processes implicated in cardiovascular diseases, metabolic disorders, neurodegenerative disorders, autoimmune diseases, and infectious diseases. researchgate.netmdpi.comresearchgate.net For instance, acid ceramidase has been implicated in inflammatory bowel disease and colorectal cancer, neurodegenerative conditions like Farber disease, and even viral infections such as measles. mdpi.commdpi.comresearchgate.netnih.govmdpi.comacs.orgfrontiersin.orgfrontiersin.orgresearcherslinks.com Future research could explore the therapeutic potential of this compound or its analogues in these and other disease areas where dysregulated ceramidase activity or sphingolipid metabolism is a contributing factor. mdpi.commdpi.com Studies have already begun to investigate the effects of ceramidase inhibitors on immune responses and viral replication, highlighting the potential for applications beyond oncology. researchgate.netfrontiersin.orgnih.govfrontiersin.orgfrontiersin.org
Q & A
Q. How should researchers design initial in vitro experiments to evaluate Ceranib 1’s mechanism of action?
- Methodological Answer : Use dose-response assays (e.g., IC50 determination) across relevant cell lines, paired with controls (vehicle, positive/negative controls). Include time-course studies to assess kinetic effects. Validate target engagement via Western blotting or fluorescence-based binding assays. Document cell culture conditions (passage number, media composition) to minimize variability .
Q. What characterization techniques are critical for confirming this compound’s structural integrity and purity?
- Methodological Answer : Combine spectroscopic methods (¹H/¹³C NMR, FT-IR) with chromatographic techniques (HPLC purity ≥95%). For crystalline forms, X-ray diffraction (XRD) provides definitive structural confirmation. Include thermogravimetric analysis (TGA) to assess stability under varying temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
